molecular formula C20H24FN3O B5463172 N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

Cat. No.: B5463172
M. Wt: 341.4 g/mol
InChI Key: VTBCPYMCWOXMHR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a fluorobenzyl group, and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorobenzyl and dimethylphenyl groups. Common reagents used in these reactions include piperazine, 3-fluorobenzyl chloride, and 2,3-dimethylphenyl isocyanate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperazine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide
  • N-(2,3-dimethylphenyl)-4-(3-bromobenzyl)-1-piperazinecarboxamide
  • N-(2,3-dimethylphenyl)-4-(3-methylbenzyl)-1-piperazinecarboxamide

Uniqueness

N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-5-3-8-19(16(15)2)22-20(25)24-11-9-23(10-12-24)14-17-6-4-7-18(21)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBCPYMCWOXMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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